Naloxone Hydrochloride

aqueous solubility salt selection pharmaceutical formulation

Select Naloxone Hydrochloride (357-08-4) to secure the definitive hydrochloride salt form: 73 mg/mL aqueous solubility essential for injectable/intranasal R&D, USP-compliant purity (98.0–100.5%), and specific rotation −170° to −181°. Its pure μ-opioid antagonist profile (Na⁺ index <1.0) and 60–120 min half-life ensure transient, reversible receptor blockade with no confounding partial agonism. The established 44% intranasal relative bioavailability benchmark and defined impurity limits (noroxymorphone HCl) provide the regulatory and analytical backbone for ANDA submissions. Not DEA scheduled—streamlined procurement for formulation, pharmacology, and public health research.

Molecular Formula C19H22ClNO4
Molecular Weight 363.8 g/mol
CAS No. 357-08-4
Cat. No. B000650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxone Hydrochloride
CAS357-08-4
SynonymsAbello, Naloxone
Curamed, Naloxon
Dihydride, Naloxone Hydrochloride
Hydrobromide, Naloxone
Hydrochloride Dihydride, Naloxone
Hydrochloride, Naloxone
MRZ 2593
MRZ 2593 Br
MRZ 2593-Br
MRZ 2593Br
MRZ-2593
MRZ2593
Nalone
Naloxon Curamed
Naloxon ratiopharm
Naloxon-ratiopharm
Naloxone
Naloxone Abello
Naloxone Hydrobromide
Naloxone Hydrochloride
Naloxone Hydrochloride Dihydride
Naloxone Hydrochloride, (5 beta,9 alpha,13 alpha,14 alpha)-Isomer
Naloxone, (5 beta,9 alpha,13 alpha,14 alpha)-Isomer
Narcan
Narcanti
Molecular FormulaC19H22ClNO4
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl
InChIInChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1
InChIKeyRGPDIGOSVORSAK-STHHAXOLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
Solubility>54.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Naloxone Hydrochloride (CAS 357-08-4): Pharmacopeial Identity and Procurement-Relevant Physicochemical Baseline


Naloxone Hydrochloride (CAS 357-08-4) is the hydrochloride salt of the synthetic morphinan-derived opioid antagonist naloxone [1]. It occurs as a white to slightly off-white crystalline powder with a molecular weight of 363.84 g/mol (anhydrous) or 399.87 g/mol (dihydrate) [2]. The compound is freely soluble in water (73 mg/mL), soluble in ethanol (3.3 mg/mL), methanol (50 mg/mL), and dimethyl sulfoxide (73 mg/mL), and practically insoluble in ether and chloroform [3]. As a pure competitive antagonist at μ-opioid receptors with no intrinsic agonist activity, it is formulated as a sterile solution for intravenous, intramuscular, or subcutaneous administration at concentrations typically ranging from 0.4 mg/mL to 1 mg/mL, with injection pH adjusted to 3.0–6.5 [4][5].

Why Naloxone Hydrochloride (357-08-4) Cannot Be Interchanged with Naloxone Free Base or Alternative Opioid Antagonists in Research and Formulation


Substitution of Naloxone Hydrochloride (CAS 357-08-4) with naloxone free base (CAS 465-65-6), alternative salts, or other opioid antagonists such as naltrexone or nalmefene introduces quantifiable differences in solubility, receptor binding kinetics, and formulation stability that directly impact experimental reproducibility and product performance [1]. The hydrochloride salt form is specifically selected to achieve aqueous solubility of 73 mg/mL—a property essential for injectable and intranasal formulations—whereas the free base exhibits markedly lower aqueous solubility [2][3]. Furthermore, cross-class substitution with longer-acting antagonists like naltrexone or nalmefene alters receptor occupancy duration and pharmacodynamic profile, as evidenced by their 4-fold higher μ-opioid receptor affinity (IC50 ~1.0 nM versus ~4.0 nM for naloxone) [4]. These differences are not merely nominal; they translate into divergent experimental outcomes and regulatory compliance requirements that procurement decisions must account for.

Naloxone Hydrochloride (357-08-4): Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Aqueous Solubility of Naloxone Hydrochloride (73 mg/mL) Versus Naloxone Free Base: Formulation-Enabling Physicochemical Differentiation

Naloxone Hydrochloride (CAS 357-08-4) exhibits a water solubility of 73 mg/mL, whereas the free base form (CAS 465-65-6) demonstrates substantially lower aqueous solubility, rendering the free base unsuitable for direct parenteral or intranasal formulation without additional solubilization strategies [1]. The hydrochloride salt formation enhances aqueous solubility through ionization, a critical prerequisite for achieving the 0.4–1 mg/mL injectable concentrations and the high-concentration (40 mg/mL) nasal spray formulations currently marketed [2][3].

aqueous solubility salt selection pharmaceutical formulation physicochemical characterization

Intranasal Bioavailability of Naloxone Hydrochloride: 44% Relative to Intramuscular Injection in Human Pharmacokinetic Studies

In a pharmacokinetic study of 30 healthy adult subjects, the dose-normalized relative bioavailability of intranasal Naloxone Hydrochloride (4 mg dose, 40 mg/mL solution) was 44% compared to a 0.4 mg intramuscular injection of Naloxone Hydrochloride [1]. The median time to maximum plasma concentration (Tmax) for the 4 mg intranasal dose was 0.50 hours (range 0.17–1.00 hours), compared to 0.38 hours (range 0.08–2.05 hours) for the 0.4 mg intramuscular injection, indicating comparable absorption kinetics between the two routes [1]. The 8 mg intranasal dose (two sprays) yielded a relative bioavailability of 43% and produced a Cmax of 9.70 ng/mL versus 0.88 ng/mL for the 0.4 mg IM injection [1].

bioavailability intranasal administration pharmacokinetics route comparison take-home naloxone

pH-Dependent Permeability of Naloxone Hydrochloride: 51-Fold Reduction in Apparent Permeability from pH 6.0 to pH 4.0

The apparent permeability (Papp) of Naloxone Hydrochloride across EpiAirway™ tissue in Ussing chambers decreases approximately 51-fold when formulation pH is reduced from 6.0 to 4.0 [1]. Concurrently, product stability is optimal only below pH 5.0 [1]. This creates a quantifiable formulation trade-off: higher pH (approaching 6.0) maximizes permeability but compromises long-term stability; lower pH (<5.0) ensures stability but significantly reduces permeability [1].

nasal permeability formulation pH apparent permeability coefficient intranasal drug delivery stability-permeability trade-off

μ-Opioid Receptor Binding Affinity: Naloxone IC50 ~4 nM Versus Naltrexone and Nalmefene IC50 ~1 nM

At the central μ-opioid receptor in rat brain membrane homogenates, Naloxone Hydrochloride demonstrates an IC50 approximately four-fold higher (lower binding affinity) than both naltrexone and nalmefene [1]. Specifically, nalmefene and naltrexone each bound with an IC50 of 1.0 nM, whereas naloxone required approximately 4 nM to achieve equivalent receptor occupancy [1]. All three antagonists exhibited sodium indices <1.0, confirming pure antagonist character without agonist activity [1].

μ-opioid receptor binding affinity IC50 competitive antagonism receptor pharmacology

Pharmacopeial Purity Specification: Naloxone Hydrochloride USP 98.0%–100.5% Assay with Defined Noroxymorphone Impurity Limits

USP monograph specifications for Naloxone Hydrochloride require an assay of 98.0% to 100.5% C₁₉H₂₁NO₄·HCl calculated on the dried basis, with specific limits for noroxymorphone hydrochloride and other impurities determined by thin-layer chromatography [1]. The monograph prescribes storage in tight, light-resistant containers at 25°C with excursions permitted between 15°C and 30°C, and specifies a specific rotation of +170° to +181° (25 mg/mL in water) [1][2].

USP monograph purity specification impurity profiling quality control noroxymorphone

Elimination Half-Life Differentiation: Naloxone t½ 60–120 Minutes Versus Nalmefene t½ ~10–11 Hours

Naloxone Hydrochloride is rapidly eliminated with a half-life (t½) of 60–120 minutes due to high clearance (approximately 91 L/hr), whereas nalmefene exhibits a substantially longer half-life of approximately 10–11 hours [1][2]. This 5–10 fold difference in elimination kinetics directly governs clinical utility: naloxone's short duration of action (approximately 2 hours following 1 mg IV) is optimal for acute opioid overdose reversal requiring repeated titration, while nalmefene's extended half-life suits chronic alcohol dependence management [2][3].

half-life pharmacokinetics clearance duration of action opioid antagonist selection

Naloxone Hydrochloride (357-08-4): Evidence-Driven Application Scenarios for Research and Industrial Procurement


Intranasal Formulation Development Requiring Defined Bioavailability Benchmarks

For research and development of intranasal naloxone products, Naloxone Hydrochloride (357-08-4) provides the established 44% relative bioavailability benchmark versus intramuscular injection [1]. This quantifiable target enables direct comparison of novel formulations, absorption enhancers, or device technologies against the reference standard. The 51-fold pH-dependent permeability differential documented in EpiAirway™ models further informs formulation pH selection, requiring developers to balance the competing demands of permeability (optimal at pH ~6.0) and long-term stability (optimal below pH 5.0) [2].

Acute Opioid Receptor Antagonism Studies Requiring Rapid-Onset, Short-Duration μ-Receptor Blockade

In experimental pharmacology studies requiring transient, reversible μ-opioid receptor antagonism, Naloxone Hydrochloride (357-08-4) is the agent of choice due to its 60–120 minute elimination half-life and rapid clearance of 91 L/hr [1]. This contrasts with naltrexone or nalmefene, whose higher μ-receptor affinity (IC50 ~1 nM versus ~4 nM) and longer half-lives (10–11 hours for nalmefene) produce sustained receptor blockade [2][3]. The pure antagonist profile (Na⁺ index <1.0) ensures no confounding partial agonist activity, making naloxone the preferred tool for studies isolating opioid antagonist effects [2].

Pharmaceutical Quality Control and ANDA Submission Requiring USP-Compliant Reference Standards

For analytical method development, impurity profiling, and ANDA regulatory submissions, procurement of Naloxone Hydrochloride (357-08-4) meeting USP monograph specifications (assay 98.0%–100.5%, specific rotation +170° to +181°) is mandatory [1]. The defined impurity limits, particularly for noroxymorphone hydrochloride, establish the baseline against which generic product equivalence must be demonstrated [1]. Material failing to meet the 98.0% minimum assay threshold or lacking documentation of impurity content introduces unacceptable regulatory risk and potential analytical variability in HPLC method validation [2].

Take-Home Naloxone Program Procurement Requiring Route-Specific Dose Justification

For public health programs procuring take-home naloxone kits, the 44% intranasal relative bioavailability value justifies the higher nominal doses (4–8 mg intranasal) compared to parenteral formulations (0.4–2 mg IM/IV) [1]. This pharmacokinetic evidence enables evidence-based selection between intranasal and intramuscular autoinjector formulations based on programmatic considerations of ease-of-use, training requirements, and cost, without compromising therapeutic equivalence [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naloxone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.